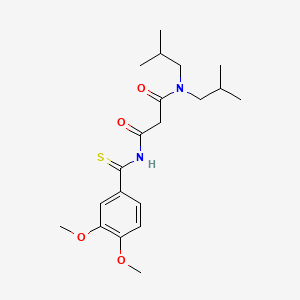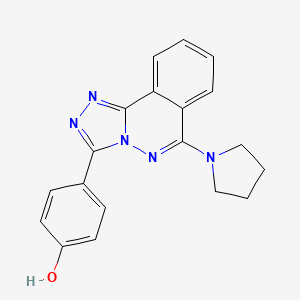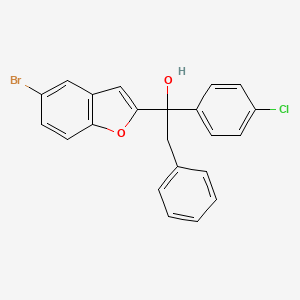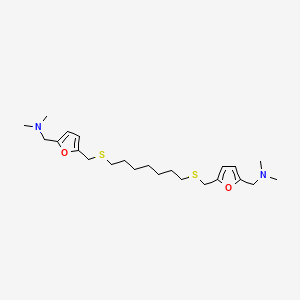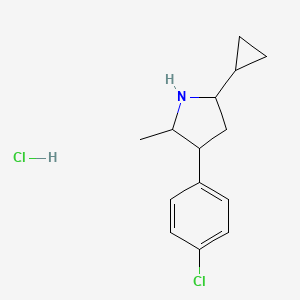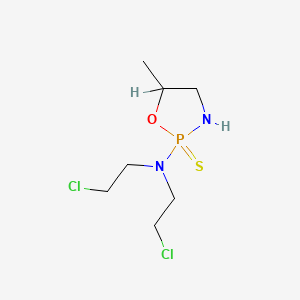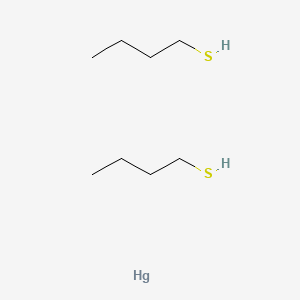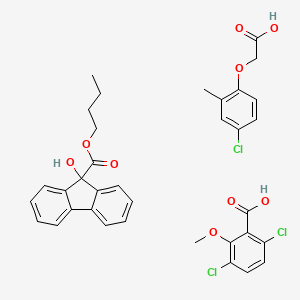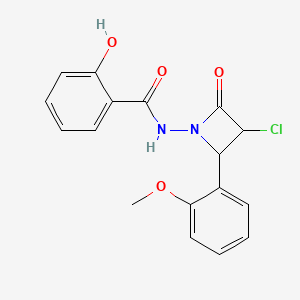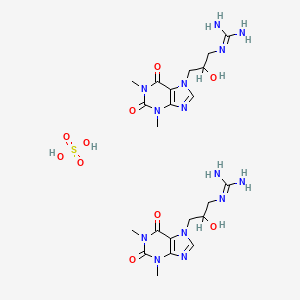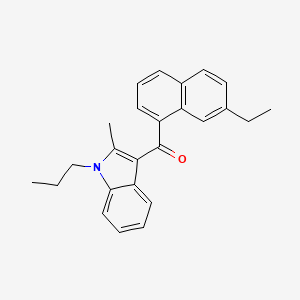
Methanone, (7-ethyl-1-naphthalenyl)(2-methyl-1-propyl-1H-indol-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (7-ethyl-1-naphthalenyl)(2-methyl-1-propyl-1H-indol-3-yl)-, is a synthetic compound that belongs to the class of synthetic cannabinoids These compounds are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (7-ethyl-1-naphthalenyl)(2-methyl-1-propyl-1H-indol-3-yl)- typically involves the reaction of 7-ethyl-1-naphthalenyl with 2-methyl-1-propyl-1H-indol-3-yl under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound while maintaining strict quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Methanone, (7-ethyl-1-naphthalenyl)(2-methyl-1-propyl-1H-indol-3-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific groups in the molecule are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methanone, (7-ethyl-1-naphthalenyl)(2-methyl-1-propyl-1H-indol-3-yl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Methanone, (7-ethyl-1-naphthalenyl)(2-methyl-1-propyl-1H-indol-3-yl)- involves its interaction with cannabinoid receptors (CB1 and CB2) in the human body. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes such as pain, mood, and appetite. The compound binds to these receptors, mimicking the effects of natural cannabinoids and modulating the activity of the endocannabinoid system .
Comparison with Similar Compounds
Similar Compounds
JWH-015: 1-naphthalenyl(2-methyl-1-propyl-1H-indol-3-yl)methanone
JWH-200: 1-naphthalenyl(1-(2-(4-morpholinyl)ethyl)-1H-indol-3-yl)methanone
Uniqueness
Methanone, (7-ethyl-1-naphthalenyl)(2-methyl-1-propyl-1H-indol-3-yl)- is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its ability to selectively bind to cannabinoid receptors and its potential therapeutic applications set it apart from other similar compounds.
Properties
CAS No. |
824960-63-6 |
|---|---|
Molecular Formula |
C25H25NO |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
(7-ethylnaphthalen-1-yl)-(2-methyl-1-propylindol-3-yl)methanone |
InChI |
InChI=1S/C25H25NO/c1-4-15-26-17(3)24(21-10-6-7-12-23(21)26)25(27)20-11-8-9-19-14-13-18(5-2)16-22(19)20/h6-14,16H,4-5,15H2,1-3H3 |
InChI Key |
LDVRETBVOKFPCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=C(C=C4)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





